molecular formula C12H14N2O B1589271 4-(Piperidin-4-yloxy)benzonitrile CAS No. 224178-67-0

4-(Piperidin-4-yloxy)benzonitrile

Cat. No. B1589271
Key on ui cas rn: 224178-67-0
M. Wt: 202.25 g/mol
InChI Key: DRIREFRFHFBPIN-UHFFFAOYSA-N
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Patent
US07241778B2

Procedure details

A solution of 4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester (14.99 g) and 4-chlorobenzonitrile (10.35 g) in DMF (100 mL) was treated with sodium hydride (60%, 3.8 g). The resulting dark mixture was then heated to 65 C for 16 h, and allowed to cool to RT. The mixture was poured into water (1 L) and extracted with ether (3×400 mL). The combined organic phases were evaporated and the brown oil dissolved in methanol (500 mL) and treated with concentrated hydrochloric acid (20 mL). After 24 h the methanol was removed, 5% aqueous sodium hydroxide (300 mL) and water (300 mL) were added, and the mixture was extracted with DCM (3×300 mL). The combined organic phases were dried (sodium sulfate) and evaporated. Bulb to bulb distillation of the residue gave the title compound as an off white waxy solid (12.23 g).
Quantity
14.99 g
Type
reactant
Reaction Step One
Quantity
10.35 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([OH:14])[CH2:10][CH2:9]1)=O)(C)(C)C.Cl[C:16]1[CH:23]=[CH:22][C:19]([C:20]#[N:21])=[CH:18][CH:17]=1.[H-].[Na+].O>CN(C=O)C>[NH:8]1[CH2:9][CH2:10][CH:11]([O:14][C:16]2[CH:23]=[CH:22][C:19]([C:20]#[N:21])=[CH:18][CH:17]=2)[CH2:12][CH2:13]1 |f:2.3|

Inputs

Step One
Name
Quantity
14.99 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)O
Name
Quantity
10.35 g
Type
reactant
Smiles
ClC1=CC=C(C#N)C=C1
Name
Quantity
3.8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting dark mixture was then heated to 65 C for 16 h
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×400 mL)
CUSTOM
Type
CUSTOM
Details
The combined organic phases were evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the brown oil dissolved in methanol (500 mL)
ADDITION
Type
ADDITION
Details
treated with concentrated hydrochloric acid (20 mL)
CUSTOM
Type
CUSTOM
Details
After 24 h the methanol was removed
Duration
24 h
ADDITION
Type
ADDITION
Details
5% aqueous sodium hydroxide (300 mL) and water (300 mL) were added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with DCM (3×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
Bulb to bulb distillation of the residue

Outcomes

Product
Name
Type
product
Smiles
N1CCC(CC1)OC1=CC=C(C#N)C=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 12.23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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